molecular formula C15H15ClN2OS2 B2846061 N-allyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 953954-35-3

N-allyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2846061
CAS No.: 953954-35-3
M. Wt: 338.87
InChI Key: XFNQFBUGINRVLG-UHFFFAOYSA-N
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Description

“N-allyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Analgesic Activity

The synthesis and evaluation of acetamide derivatives, including structures related to N-allyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide, have shown potential analgesic activities. These compounds were tested for their ability to reduce pain in models of thermal, mechanical, and chemical nociceptive stimuli, showing significant efficacy without affecting motor coordination (Kaplancıklı et al., 2012).

Antitumor Activity

Research has demonstrated that certain derivatives bearing the thiazol-4-yl acetamide structure possess considerable antitumor activity against various human tumor cell lines, including those derived from nine neoplastic diseases. This suggests the potential for these compounds in cancer therapy (Yurttaş et al., 2015; Evren et al., 2019).

Antimicrobial and Antibacterial Activities

Some studies have focused on the antimicrobial properties of thiazole acetamide derivatives, showing promising activities against a range of bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Rezki, 2016; Bhoi et al., 2015).

Optoelectronic Properties

Research into the optoelectronic properties of thiazole-based polythiophenes, which could be structurally related to this compound, suggests potential applications in optoelectronic devices due to their suitable optical band gaps and switching times (Camurlu & Guven, 2015).

Future Directions

Thiazoles have shown diverse biological activities, making them a promising scaffold for the development of new drugs . Future research could focus on the design and structure–activity relationship of bioactive molecules .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS2/c1-2-7-17-14(19)8-13-10-21-15(18-13)20-9-11-3-5-12(16)6-4-11/h2-6,10H,1,7-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNQFBUGINRVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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